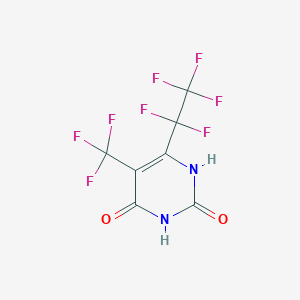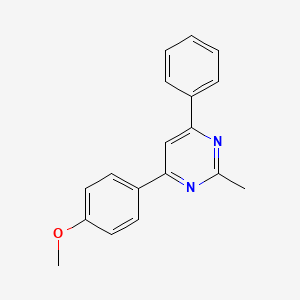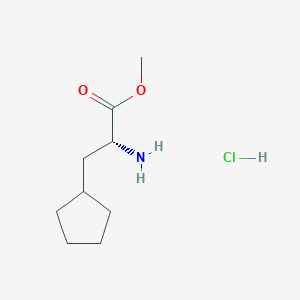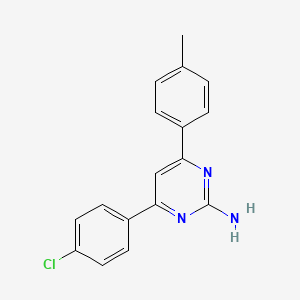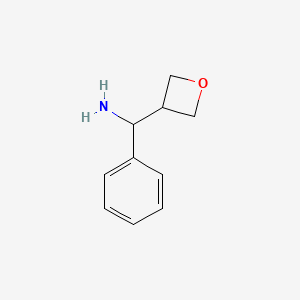![molecular formula C35H53O2P B6290094 (3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane CAS No. 2489243-29-8](/img/structure/B6290094.png)
(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane is a phosphine ligand known for its application in various catalytic processes. This compound is particularly notable for its steric bulk and electronic properties, which make it an effective ligand in transition metal-catalyzed reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane typically involves the reaction of a biphenyl derivative with a phosphine reagent. The process often includes the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Substituents: The tert-butoxy, diisopropyl, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane undergoes several types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Coordination: It forms coordination complexes with transition metals, which are crucial for its catalytic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Strong bases like potassium tert-butoxide are often used.
Coordination: Transition metals such as palladium, platinum, and nickel are commonly used in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Biphenyl Derivatives: Result from substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Aplicaciones Científicas De Investigación
(3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
The mechanism by which (3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane exerts its effects involves the formation of coordination complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions . The molecular targets include transition metal centers, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl
- tBuXPhos
- tBuBrettPhos
Uniqueness
(3-(tert-Butoxy)-2’,6’-diisopropyl-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky tert-butoxy and diisopropyl groups provide steric hindrance that can enhance selectivity in catalytic reactions . Additionally, the methoxy group can influence the electronic properties of the ligand, further tuning its reactivity .
Propiedades
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27/h15,20-27H,9-14,16-19H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLUIDIKASJZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)


